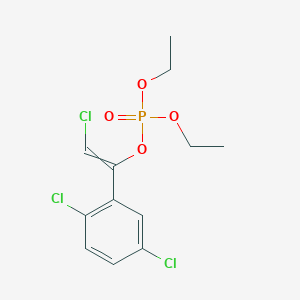

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate

描述

属性

CAS 编号 |

2701-86-2 |

|---|---|

分子式 |

C12H14Cl3O4P |

分子量 |

359.6 g/mol |

IUPAC 名称 |

[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |

InChI |

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |

InChI 键 |

SRZOWOUWGAIUTI-XYOKQWHBSA-N |

SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |

手性 SMILES |

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |

规范 SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |

其他CAS编号 |

2701-86-2 |

产品来源 |

United States |

准备方法

Starting Material Preparation: Trichloroacetyl-2,5-dichlorobenzene

The synthesis begins with the preparation of trichloroacetyl-2,5-dichlorobenzene , a key intermediate. This compound is obtained by chlorinating acetyl-2,5-dichlorobenzene under controlled conditions:

-

- Temperature: 120 to 240 °C

- Duration: At least 5 hours

- Chlorine amount: Approximately 3 moles of chlorine per mole of acetyl-2,5-dichlorobenzene

- Optional: UV light irradiation to accelerate the chlorination process

-

- Acetyl-2,5-dichlorobenzene is exposed to chlorine gas at elevated temperature.

- The reaction mixture is subsequently distilled under vacuum to isolate trichloroacetyl-2,5-dichlorobenzene.

-

- Typically, the yield is about 90% of theoretical, indicating an efficient chlorination step.

This step is crucial as it introduces the trichloromethyl ketone moiety necessary for the subsequent formation of the vinyl phosphate derivative.

Formation of this compound

The core synthesis step involves reacting the prepared trichloroacetyl-2,5-dichlorobenzene with triethyl phosphite to form the target compound:

-

- Trichloroacetyl-2,5-dichlorobenzene (44 parts by weight)

- Triethyl phosphite (27.5 parts by weight)

-

- The trichloroacetyl-2,5-dichlorobenzene is placed in a reaction vessel equipped with a stirrer and a water bath.

- Triethyl phosphite is added dropwise under stirring and cooling to maintain the reaction temperature at 40 ± 5 °C.

- After complete addition, the water bath is removed, allowing the temperature to rise to about 55 °C, then slowly cool.

- The reaction mixture is held at room temperature for approximately 5 hours.

- Ethyl chloride, a by-product, and excess triethyl phosphite are removed by distillation.

- Finally, the reaction mixture is distilled under vacuum (1 mm Hg) up to 150 °C to isolate the product.

-

- The product is obtained as an oily residue identified as this compound.

-

- Yield is reported as approximately 97.5% of theoretical.

- Boiling point range: 173 to 177 °C at 2.5 mm Hg.

This method is efficient and yields a high-purity product suitable for further applications.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of acetyl-2,5-dichlorobenzene | Acetyl-2,5-dichlorobenzene + Cl2 (3 mol/mol) + UV | 120–240 | ≥5 hours | ~90 | UV light accelerates reaction |

| Distillation of chlorination product | Vacuum distillation | Vacuum, ~90 °C | — | — | Isolates trichloroacetyl intermediate |

| Reaction with triethyl phosphite | Trichloroacetyl-2,5-dichlorobenzene + triethyl phosphite | 40 ± 5 (addition), then 55, then room temp | 5 hours + distillation | ~97.5 | Removal of ethyl chloride and excess reagent by distillation |

Additional Research Findings and Notes

- The chlorination step is critical for introducing the trichloromethyl group, which facilitates the formation of the vinyl phosphate moiety upon reaction with triethyl phosphite.

- The reaction with triethyl phosphite proceeds via a Michaelis–Arbuzov-type mechanism, where the phosphite attacks the trichloromethyl ketone intermediate, leading to the formation of the vinyl phosphate and elimination of ethyl chloride.

- The distillation under vacuum is essential to purify the product and remove volatile by-products.

- The method described is scalable and has been documented in patent literature, indicating industrial relevance and reproducibility.

- Although related compounds such as dimethyl analogs exist, the diethyl phosphate derivative preparation is distinguished by the use of triethyl phosphite and specific reaction conditions.

化学反应分析

Types of Reactions

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphoric acid derivatives, while substitution reactions can yield a range of substituted organophosphorus compounds .

科学研究应用

Agricultural Applications

Chlorfenvinphos is widely utilized in agriculture for pest control. It is effective against a range of insects and mites that affect crops and livestock.

- Insecticide and Acaricide : Chlorfenvinphos has demonstrated efficacy in repelling and killing pests such as Musca domestica (housefly), Prodenia eridania (a caterpillar pest), and Tetranychus telarius (spider mite) when applied to cattle skin or agricultural plants .

- Case Study - Efficacy Against Pests : A study conducted on various insects showed that chlorfenvinphos achieved over 97% mortality in larvae of Epilachna varivestis , highlighting its effectiveness as a pesticide .

Environmental Impact

Research indicates that chlorfenvinphos can have significant environmental effects due to its toxicity to non-target organisms.

- Aquatic Toxicity : Studies have shown that chlorfenvinphos can be harmful to aquatic life, necessitating careful management in agricultural practices to minimize runoff into water bodies .

- Soil Persistence : The compound's persistence in soil can lead to long-term ecological impacts, affecting soil-dwelling organisms and potentially disrupting local ecosystems .

Health Implications

Chlorfenvinphos poses health risks to humans and animals due to its neurotoxic properties.

- Human Exposure Risks : Chronic exposure can lead to symptoms associated with cholinergic toxicity, including respiratory distress and neurological disorders. Regulatory agencies monitor its use to mitigate these risks.

- Case Study - Toxicity Assessment : Research on animal models has demonstrated that exposure to chlorfenvinphos correlates with increased liver toxicity markers and lipid peroxidation, indicating potential hepatotoxic effects at certain exposure levels .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Insecticide | Effective against various pests | Over 97% mortality in specific insect larvae |

| Mechanism of Action | Inhibition of acetylcholinesterase | Leads to neurotoxicity in target organisms |

| Environmental Impact | Toxic to aquatic life; soil persistence | Significant ecological risks noted |

| Health Implications | Neurotoxic effects on humans and animals | Chronic exposure linked to respiratory and neurological issues |

作用机制

The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system and eventual paralysis of the pest .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate

- Synonyms: Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate; CAS 2701-86-2 .

- Molecular Formula : C₁₂H₁₄Cl₃O₄P .

- Structure : Comprises a diethyl phosphate group attached to a chloro-substituted vinyl moiety and a 2,5-dichlorophenyl ring.

Properties and Use: This organophosphate compound is an insecticide and acaricide, though specific regulatory approvals vary by region. It shares structural similarities with chlorfenvinphos but differs in the substitution pattern on the phenyl ring (2,5-dichloro vs. 2,4-dichloro) .

Comparison with Structurally Similar Compounds

Chlorfenvinphos (2-Chloro-1-(2,4-dichlorophenyl)vinyl Diethyl Phosphate)

- Molecular Formula : C₁₂H₁₄Cl₃O₄P .

- CAS : 470-90-6 .

- Key Differences: Phenyl Substitution: 2,4-dichloro instead of 2,5-dichloro . Isomerism: Exhibits E/Z isomerism, both of which are insecticidally active . Metabolism: In mammals, it undergoes oxidative metabolism to intermediates like 2,4-dichlorophenacyl chloride, which is conjugated and excreted .

Tetrachlorvinphos (2-Chloro-1-(2,4,5-trichlorophenyl)vinyl Dimethyl Phosphate)

- Molecular Formula : C₁₀H₉Cl₄O₄P .

- CAS : 961-11-5 .

- Key Differences :

- Phenyl Substitution : Additional chlorine at position 5 (2,4,5-trichloro), increasing lipophilicity and environmental persistence .

- Ester Group : Dimethyl phosphate instead of diethyl, reducing molecular weight and altering degradation kinetics .

- Use : Marketed as Gardona for stored grain protection .

Dimethylvinphos (2-Chloro-1-(2,4-dichlorophenyl)vinyl Dimethyl Phosphate)

Akton (O,O-Diethyl O-[2-Chloro-1-(2,5-dichlorophenyl)vinyl] Phosphorothioate)

- Key Differences: Phosphorus Group: Phosphorothioate (P=S) instead of phosphate (P=O), altering mode of action and resistance profiles .

Structural and Functional Analysis Table

Research Findings and Implications

- Tetrachlorvinphos’ additional chlorine enhances environmental persistence but raises bioaccumulation concerns .

Ester Group Influence :

Metabolic Pathways :

- Chlorfenvinphos undergoes epoxidation and glutathione conjugation, producing metabolites like 2,4-dichlorophenacyl chloride . The 2,5-dichloro analog may follow divergent pathways, warranting further study.

生物活性

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate, commonly known as Chlorfenvinphos, is an organophosphate compound primarily used as an insecticide. Its biological activity is significant in both agricultural and toxicological contexts. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2701-86-2

- Molecular Formula : C12H14Cl2O4P

- Molecular Weight : 305.12 g/mol

Chlorfenvinphos exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged neural signaling and potential neurotoxicity.

Key Mechanisms:

- Inhibition of AChE : This leads to overstimulation of cholinergic receptors.

- Metabolism : In vivo studies show that Chlorfenvinphos is metabolized into various metabolites, including 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate, which also exhibits biological activity .

Biological Activity

The biological activity of Chlorfenvinphos encompasses various effects on different organisms and systems:

Toxicity Studies

- Acute Toxicity : Chlorfenvinphos has been associated with acute toxicity in mammals and non-target organisms. In experimental models, symptoms include respiratory distress, muscle twitching, and convulsions due to AChE inhibition.

- Chronic Effects : Long-term exposure has been linked to neurodegenerative effects and potential carcinogenicity in animal studies.

Case Studies

- Fatalities Due to Ingestion : Two cases were reported where individuals ingested formulations containing Chlorfenvinphos leading to fatal outcomes. Postmortem analyses revealed significant levels of the compound in various tissues, indicating its potent toxicological profile .

| Case Study | Age | Symptoms | Toxicological Findings |

|---|---|---|---|

| Case 1 | 24 | Respiratory distress | High levels in liver (60 mg/kg) |

| Case 2 | 60 | Neurological symptoms | Elevated concentrations in heart blood (4.4 mg/L) |

Research Findings

Recent studies have highlighted the following aspects of Chlorfenvinphos:

- Metabolic Pathways : In rats, the primary metabolites identified include 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate (32.3% of dose) and other glucuronides . This indicates a complex metabolic profile that may influence its overall toxicity.

- Environmental Impact : Research indicates that Chlorfenvinphos can persist in soil and water systems, affecting non-target species and disrupting ecological balances.

- Comparative Biological Activity : Studies comparing Chlorfenvinphos with other organophosphates suggest that while it shares similar mechanisms of action, its potency may vary significantly based on structural differences .

常见问题

Q. What analytical methods are recommended for detecting and quantifying 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate in environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for quantification due to its sensitivity in detecting organophosphates. Stripping voltammetry has also been employed for soil analysis, offering cost-effective and rapid detection . For biological matrices (e.g., animal tissues), GC with electron capture detection (ECD) or high-performance liquid chromatography (HPLC) is preferred, especially when studying metabolic pathways .

Q. What safety protocols are critical for handling and storing this compound in laboratories?

Store the compound in airtight containers at 2–8°C to prevent degradation, as prolonged storage can increase hazard risks. Avoid exposure to oxidizers and moisture. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods, during handling. Disposal must follow federal regulations for hazardous waste, with incineration as a recommended method .

Q. How is the toxicological profile of this compound assessed in laboratory studies?

Acute toxicity is typically evaluated via oral LD50 tests in rodent models, with dose-response curves established using olive oil as a vehicle for controlled administration. Subchronic studies often monitor cholinesterase inhibition in blood and tissues, a hallmark of organophosphate toxicity . Chronic exposure assessments may include histopathological examinations of liver and nervous system tissues .

Advanced Research Questions

Q. How does structural isomerism (E/Z) influence the insecticidal activity and environmental persistence of this compound?

While specific data on the 2,5-dichloro derivative is limited, studies on its 2,4-dichloro analog (chlorfenvinphos) show that the Z-isomer exhibits higher bioactivity but lower environmental persistence due to faster photodegradation. Advanced chiral chromatography or nuclear magnetic resonance (NMR) is required to resolve and quantify isomers . Researchers should validate isomer-specific degradation kinetics using controlled UV exposure experiments .

Q. What experimental designs are effective for studying metabolic pathways in non-target organisms?

Radiolabeled (e.g., ¹⁴C) analogs of the compound can trace metabolic byproducts in vivo. In vitro assays using liver microsomes from exposed organisms (e.g., rats) help identify cytochrome P450-mediated oxidation pathways. Metabolites are characterized via LC-MS/MS, with glutathione conjugates indicating detoxification mechanisms .

Q. How can researchers resolve contradictions in reported toxicity data across studies?

Discrepancies often arise from differences in exposure routes (oral vs. dermal) or test species. Meta-analyses should standardize data using toxicity equivalence ratios (TERs) relative to a reference compound. Cross-validation via in silico models (e.g., QSAR) can predict neurotoxic effects and reconcile conflicting results .

Q. What methodologies optimize reaction conditions for synthesizing related organophosphate intermediates?

Asymmetric reduction of ketone precursors (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) is pH-dependent, with optimal yields at pH 7.6 in phosphate buffers. Ionic strength (0.05–0.2 M) minimally affects enantioselectivity, suggesting robust enzyme activity in Acinetobacter sp. strains .

Q. What advanced techniques mitigate matrix interference in environmental sample analysis?

Solid-phase extraction (SPE) with C18 cartridges effectively isolates the compound from soil or water matrices. For complex biological samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols coupled with GC×GC-TOF/MS improve detection limits by reducing co-eluting contaminants .

Methodological Considerations Table

| Research Focus | Key Techniques | Critical Parameters |

|---|---|---|

| Isomer Resolution | Chiral HPLC, NMR | Mobile phase polarity, column temperature |

| Degradation Studies | UV-Vis spectroscopy, LC-MS/MS | Light intensity (W/m²), pH (5.0–9.0) |

| Toxicity Assessment | Acetylcholinesterase inhibition assays, histopathology | Exposure duration, tissue homogenization methods |

| Environmental Fate | OECD 307 biodegradation test, soil column leaching | Organic carbon content, microbial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。